Methyl 6-aminonicotinate
Overview
Description
Methamphetamine is a potent central nervous system stimulant that is primarily used as a recreational drug and, less commonly, as a second-line treatment for attention deficit hyperactivity disorder and obesity . It is a synthetic compound that exists as two enantiomers: levo-methamphetamine and dextro-methamphetamine . Methamphetamine is known for its high potential for addiction and abuse, making it a controlled substance in many countries .
Mechanism of Action
Target of Action
Methyl 6-aminonicotinate, also known as 6-Aminonicotinic acid methyl ester , is an organic compound that has been used in the synthesis of pyrimidine or pyridine-based antitumor agents
Mode of Action
It is thought to promote the release of prostaglandin d2 that is strictly locally-acting due to its short half-life .
Biochemical Pathways
Given its potential role in the synthesis of pyrimidine or pyridine-based antitumor agents , it may be involved in pathways related to cell proliferation and apoptosis.
Result of Action
Given its potential use in the synthesis of antitumor agents , it may induce cell death or inhibit cell proliferation in tumor cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methamphetamine can be synthesized through several methods, with the most common being the reduction of ephedrine or pseudoephedrine. This process typically involves the use of red phosphorus and iodine, or lithium and anhydrous ammonia . Another method involves the reductive amination of phenyl-2-propanone (P2P) with methylamine .
Industrial Production Methods: In industrial settings, methamphetamine is often produced using the P2P method due to its scalability. This method involves the catalytic reduction of an intermediate formed between phenyl-2-propanone and methylamine . The process can be further optimized by recycling unwanted by-products to increase the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Methamphetamine undergoes several types of chemical reactions, including:
Oxidation: Methamphetamine can be oxidized to form benzoic acid derivatives.
Reduction: The reduction of methamphetamine typically involves the conversion of its precursor compounds.
Substitution: Methamphetamine can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and amines.
Major Products: The major products formed from these reactions include various substituted phenethylamines and amphetamines .
Scientific Research Applications
Methamphetamine has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of central nervous system stimulants.
Biology: Investigated for its effects on neurotransmitter release and uptake.
Comparison with Similar Compounds
Methamphetamine is chemically related to other substituted phenethylamines and substituted amphetamines. Similar compounds include:
Amphetamine: Shares similar stimulant effects but is less potent.
Methylphenidate: Used primarily for treating attention deficit hyperactivity disorder but has a different mechanism of action.
Ephedrine: A less potent stimulant used in nasal decongestants and bronchodilators.
Uniqueness: Methamphetamine is unique due to its high potency and ability to rapidly cross the blood-brain barrier, leading to more pronounced and longer-lasting effects compared to similar compounds .
Properties
IUPAC Name |
methyl 6-aminopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACPDLJUQLKABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353246 | |
Record name | methyl 6-aminonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>22.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818949 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36052-24-1 | |
Record name | Methyl 6-aminonicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036052241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl 6-aminonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-aminopyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 6-AMINONICOTINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4Y6O9W87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 6-aminonicotinate interesting for macrocycle synthesis?
A1: this compound possesses unique characteristics that make it suitable for creating macrocyclic structures. [] The molecule contains a 2-aminopyridine group, which readily reacts with acyl chlorides (like isophthaloyl dichloride) to form an imide hinge. [] This imide bond exhibits flexibility, twisting between 85-115° from planarity, acting as a hinge for ring closure. [] When reacted with isophthaloyl dichloride, this flexibility, coupled with the conformational adaptability of the isophthaloyl group, allows for the formation of both trimeric (EsIO)3 and tetrameric (EsIO)4 macrocyclic esters. []
Q2: Does this compound exhibit any interesting photochemical behavior in solution?
A2: Interestingly, while this compound demonstrates solvatochromism and prototropism in various solvents, it doesn't undergo amine-imine phototautomerism. [] This characteristic sets it apart from some other similar compounds and warrants further investigation to understand the underlying reasons for this behavior.
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